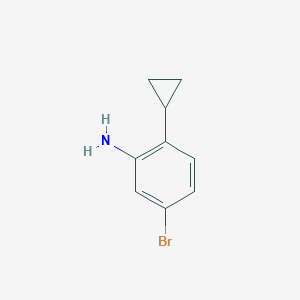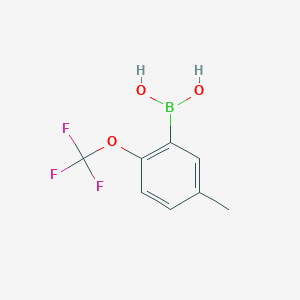
Antimony;dysprosium(3+)
Übersicht
Beschreibung
Antimony-ligated dysprosium single-molecule magnets (SMMs) are coordination compounds that exhibit magnetic bistability below a characteristic blocking temperature . The ligands in SMMs are invariably based on non-metals . Antimony is a metalloid element and dysprosium is a rare-earth element .
Synthesis Analysis
The synthesis of dysprosium SMMs involves ligands with the metalloid element antimony as the donor atom . The stabilization of the antimony-ligated SMMs is contingent upon careful control of reaction time and temperature . With longer reaction times and higher temperatures, the stibine pro-ligands are catalytically dehydrocoupled by the rare-earth precursor complexes .Molecular Structure Analysis
Dysprosium SMMs contain ligands with the metalloid element antimony as the donor atom . They are based on the metallocene building block {Cp 2 Dy (E) 2 }, where E denotes a ligand with the 5p metalloid element antimony as the donor atom .Chemical Reactions Analysis
In the presence of longer reaction times and higher temperatures, the stibine pro-ligands are catalytically dehydrocoupled by the rare-earth precursor complexes . NMR spectroscopic studies of the yttrium-catalysed dehydrocoupling reactions reveal that 1-Y and 2-Y are formed during the catalytic cycle .Wissenschaftliche Forschungsanwendungen
Photoluminescence in Display Devices and Lasers
Dysprosium-doped antimony glasses show significant potential in display devices and lasers. These glasses exhibit strong emission bands suitable for display and laser applications at a wavelength of 575 nm. The properties of these glasses have been thoroughly studied, indicating their utility in developing advanced display technologies and laser systems (Farooq et al., 2018).
Biogeochemical Processes Involving Antimony
Research on bacterial transformations of antimony has grown, highlighting the significance of antimony in environmental biogeochemistry. This research focuses on antimony uptake, efflux, oxidation, and reduction processes, which are crucial for understanding its environmental impact and potential applications in bioremediation (Li et al., 2016).
Environmental Occurrence and Reactivity
The occurrence of antimony in natural waters has been reviewed extensively. This research provides insights into the typical concentrations of antimony in various environments and its reactivity, which is important for environmental monitoring and pollution control measures (Filella et al., 2002).
Analytical Methodologies in Environmental Studies
Studies on antimony determination in atmospheric aerosols have highlighted the need for sensitive analytical techniques. This research is crucial for environmental monitoring and understanding the impact of antimony on air quality (Smichowski, 2008).
Chemical Bonding in Antimony Compounds
Research on lanthanoid antimonides has provided valuable insights into the chemical bonding within antimony polyanions. This is crucial for understanding the material properties of antimony compounds, which can have implications in various industrial applications (Jeitschko et al., 2001).
Antimony in Metallurgical Industries
The role of antimony in the metallurgical industry, particularly in relation to its chemistry and environmental stabilization, has been reviewed. This research is important for developing more environmentally friendly processes in industries that use antimony (Multani et al., 2016).
Wirkmechanismus
Safety and Hazards
Antimony can be harmful to the eyes and skin. It can also cause problems with the lungs, heart, and stomach . Dysprosium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and in contact with water releases flammable gases which may ignite spontaneously .
Eigenschaften
IUPAC Name |
antimony;dysprosium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBCWOCAYKJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DySb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.260 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony;dysprosium(3+) | |
CAS RN |
12019-92-0 | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with dysprosium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)
![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)



![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)




![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)